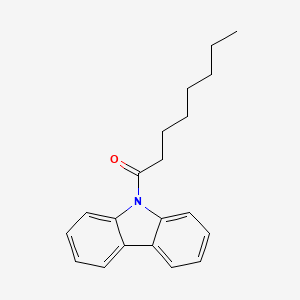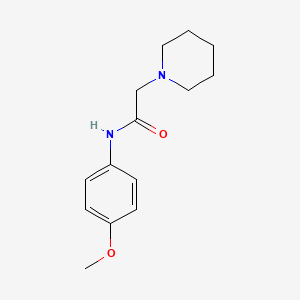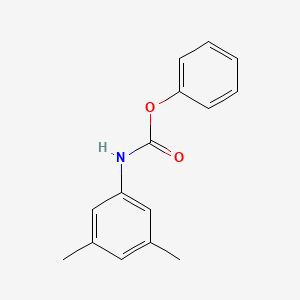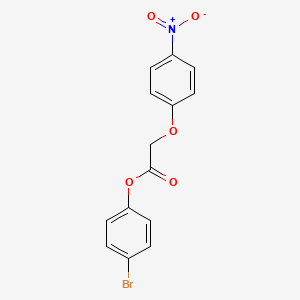
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene is an organic compound characterized by the presence of bromine and methoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene typically involves the bromination of 2-(2,3-dibromopropyl)-4,5-dimethoxybenzene. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene include:
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant and nematicide.
2,3-Dibromopropene: Used as an intermediate in organic synthesis.
1-Bromo-2-propanol: A secondary alcohol with applications in organic synthesis.
Propiedades
Número CAS |
6678-78-0 |
|---|---|
Fórmula molecular |
C11H13Br3O2 |
Peso molecular |
416.93 g/mol |
Nombre IUPAC |
1-bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C11H13Br3O2/c1-15-10-4-7(3-8(13)6-12)9(14)5-11(10)16-2/h4-5,8H,3,6H2,1-2H3 |
Clave InChI |
MLDDYHMCHZRKRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(CBr)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)






![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)

![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)


